molecular formula C10H12ClNO3 B6159570 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid CAS No. 1270312-11-2

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid

Cat. No.: B6159570
CAS No.: 1270312-11-2
M. Wt: 229.7
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Description

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid, also known as 4-chloro-2-methoxyphenylalanine, is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of phenylalanine, an essential amino acid, and features a chloro and methoxy substituent on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorinating and methoxylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes chlorination, methoxylation, and subsequent purification steps to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exerts its effects involves interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

1270312-11-2

Molecular Formula

C10H12ClNO3

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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